molecular formula C16H8Cl2O2 B8806872 2-(3,4-dichlorobenzylidene)-1H-indene-1,3(2H)-dione

2-(3,4-dichlorobenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B8806872
M. Wt: 303.1 g/mol
InChI Key: NDNYNXNNZSAMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorobenzylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H8Cl2O2 and its molecular weight is 303.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H8Cl2O2

Molecular Weight

303.1 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H8Cl2O2/c17-13-6-5-9(8-14(13)18)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8H

InChI Key

NDNYNXNNZSAMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of indan-1,3-dione (1a) (960 mg, 6.6 mmol) in EtOH (8.2 mL) was added 3,4-dichlorobenzaldehyde (b) (1.3 g 7.2 mmol) followed by piperidine (3 drops). The reaction mixture was heated to reflux for 30 min. After cooling the reaction was diluted with EtOH (8 mL) and the precipitate was filtered. The resulting solid was triturated twice with EtOH and dried under high vacuum to give 2-(3,4-dichloro-benzylidene)-indane-1,3-dione (1c) (1.7 g, 82% yield).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

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